

Axomadol Phase II Clinical Trial Failures: A Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Axomadol

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a detailed analysis of the Phase II clinical trial failures of **Axomadol**, a centrally-acting analgesic. The information is presented in a question-and-answer format to directly address potential issues and questions that may arise during experimental design and drug development.

Troubleshooting Guides and FAQs

Q1: We are designing a clinical trial for a novel analgesic with a dual mechanism of action, similar to **Axomadol**. What were the key design elements of the **Axomadol** Phase II trial in chronic low back pain that we should be aware of?

A1: The pivotal Phase II study of **Axomadol** (EN3324) for chronic low back pain (CLBP) was registered under the identifier NCT01043263.^[1]^[2] While specific quantitative results were not publicly released, the trial design provides valuable insights. The development of **Axomadol** was ultimately terminated because this study failed to meet its predetermined primary endpoints.^[3]

Key Trial Design Elements:

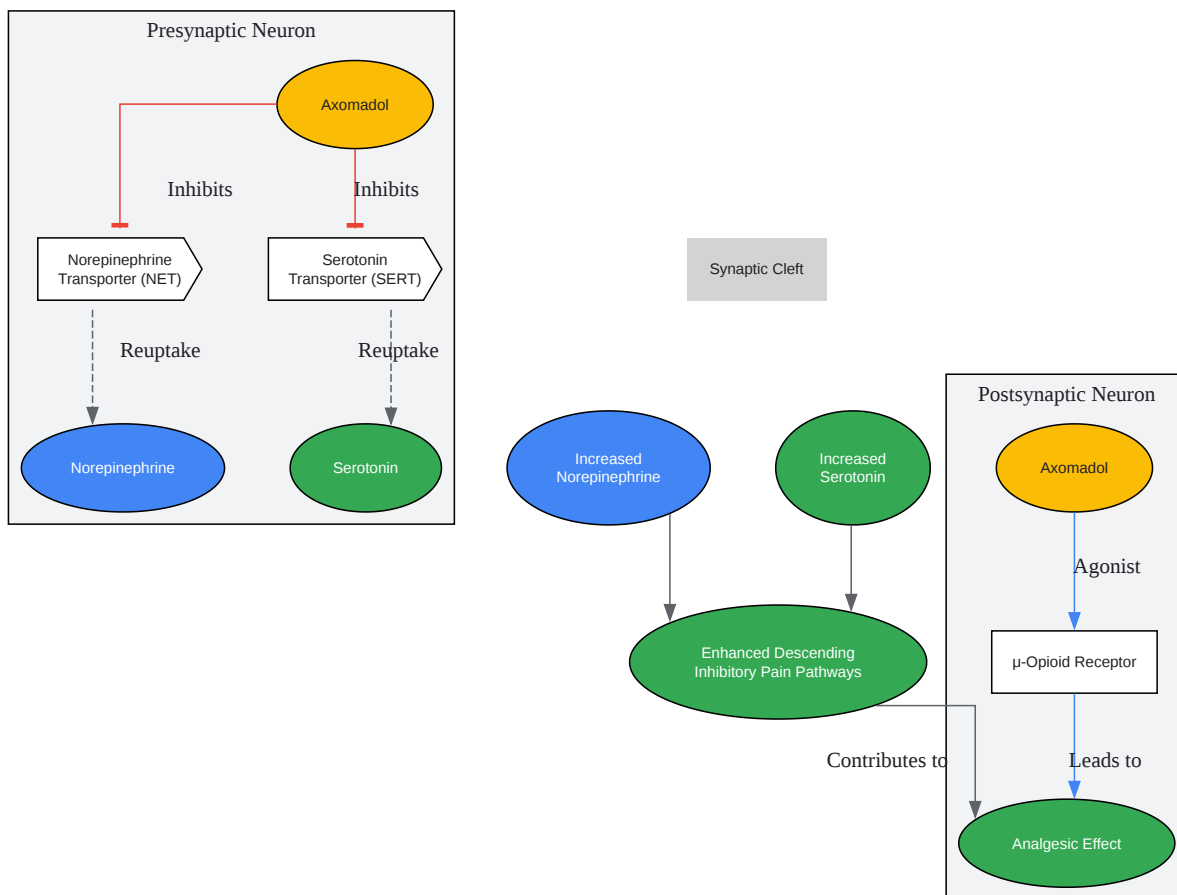
Parameter	Description
Trial Identifier	NCT01043263
Indication	Moderate to severe Chronic Low Back Pain (CLBP)
Phase	II
Primary Purpose	Treatment
Design	Randomized, Double-Blind, Placebo-Controlled, Parallel Assignment
Number of Patients	236[4]
Intervention	Axomadol (EN3324) vs. Placebo
Dosage	Orally administered doses ranging from 100 mg/day to 300 mg/day.[4]
Treatment Duration	Four-week titration period followed by a 12-week maintenance phase.[4]
Primary Outcome	Change in the weekly average of the 24-hour average pain intensity score from baseline to the final week of treatment, measured by a Numerical Rating Scale (NRS).
Inclusion Criteria	Ages 18 and older with a history of moderate to severe CLBP and on a stable analgesic regimen for at least 3 months prior to screening.[1]

Q2: What was the proposed mechanism of action for **Axomadol**, and how might this have influenced the clinical trial outcome?

A2: **Axomadol** is a centrally active analgesic with a dual mechanism of action: it acts as an opioid receptor agonist and as an inhibitor of the reuptake of monoamines, specifically norepinephrine and to a lesser extent, serotonin.[5][6] This mechanism is similar to that of tramadol.[7] The intended therapeutic benefit was to provide analgesia through two distinct and potentially synergistic pathways.

The complexity of this dual mechanism could have contributed to the trial's failure in several ways. The balance between opioid and monoamine activity might not have been optimal in the patient population studied, or the contribution of each pathway to pain relief in chronic low back pain may be more complex than anticipated.

Below is a diagram illustrating the proposed signaling pathway of **Axomadol**.



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Proposed dual mechanism of action for **Axomadol**.

Q3: Our compound shows a favorable safety profile in preclinical models, but we are concerned about potential adverse events in Phase II. What was the reported safety and tolerability of **Axomadol**?

A3: Publicly available information from the press releases announcing the trial failure did not detail specific adverse events. However, for drugs with similar mechanisms, such as tramadol, common adverse events include nausea, dizziness, somnolence, and headache. In a study with healthy subjects, **Axomadol**'s effects were in line with its known mechanisms of opioid agonism and noradrenaline reuptake inhibition.[6] When designing a Phase II trial for a novel analgesic, it is crucial to have a robust adverse event monitoring and reporting system in place, with particular attention to both opioid-related and monoamine-related side effects.

Q4: We are struggling with patient recruitment for our chronic pain study. What were the inclusion criteria for the **Axomadol** CLBP trial, and are there any lessons to be learned?

A4: The **Axomadol** Phase II trial (NCT01043263) had specific inclusion criteria that can inform recruitment strategies.[1]

Key Inclusion Criteria:

- Age 18 years or older.
- For females, adherence to specific contraception guidelines, post-menopausal, or sterile.
- Stable daily regimen of analgesic medication for chronic low back pain for at least 3 months prior to screening.
- For patients taking opioids, the total daily dose could not exceed 90mg oral morphine equivalent.
- A documented history of moderate to severe chronic low back pain.

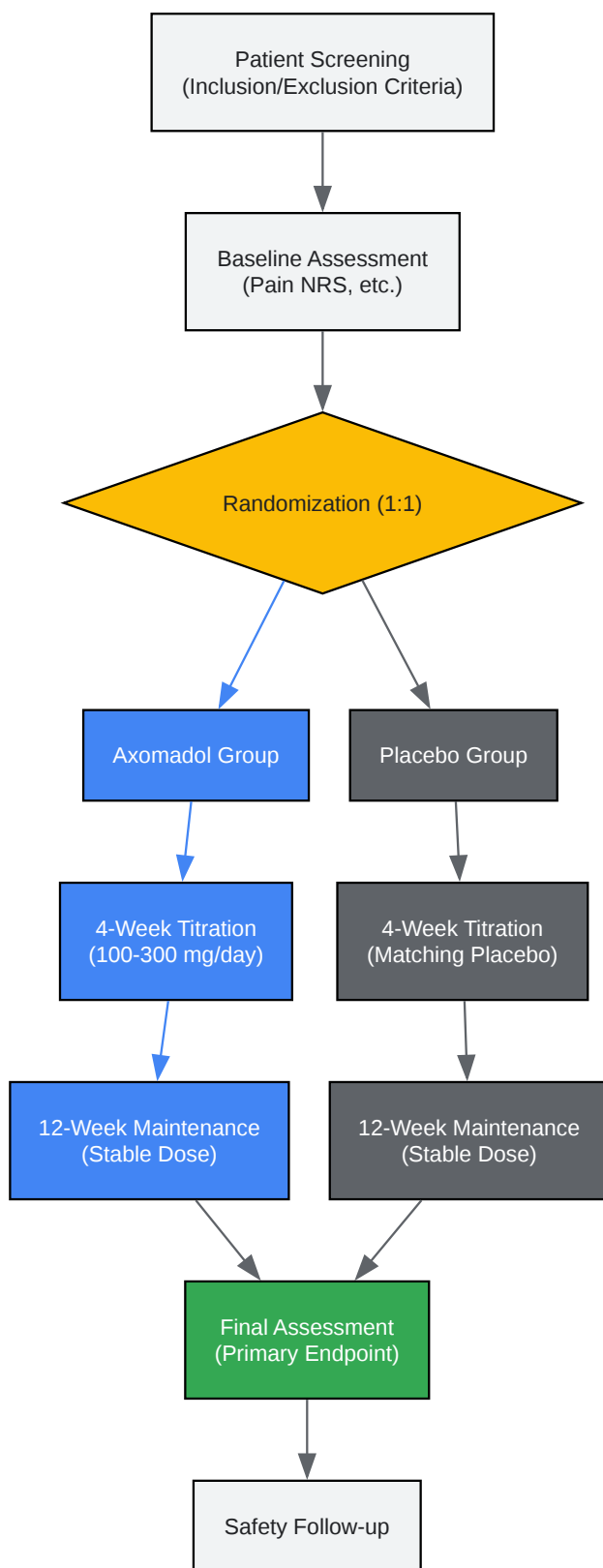
The requirement for a stable, yet not excessively high, dose of prior analgesics suggests the trial targeted a specific patient population that was still experiencing significant pain. This can be a challenging population to recruit. A potential lesson is to have a clear and well-justified set of inclusion/exclusion criteria that are not so restrictive as to make enrollment unfeasible.

Experimental Protocols

Protocol: Phase II Efficacy and Safety Study of **Axomadol** in Chronic Low Back Pain (Based on NCT01043263)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: 236 patients with moderate to severe chronic low back pain.
- Inclusion/Exclusion Criteria: As detailed in the FAQ section and on ClinicalTrials.gov for NCT01043263.
- Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either **Axomadol** or a matching placebo. Both patients and investigators were blinded to the treatment allocation.
- Treatment Regimen:
 - Titration Phase (4 weeks): **Axomadol** was orally administered, with the dose titrated from 100 mg/day up to a maximum of 300 mg/day based on efficacy and tolerability.
 - Maintenance Phase (12 weeks): Patients continued on their optimized, stable dose of **Axomadol** or placebo.
- Efficacy Assessments:
 - Primary Endpoint: The primary outcome measure was the change in the weekly average of the 24-hour average pain intensity from baseline to the final week of the 12-week maintenance phase. Pain intensity was recorded daily by patients using an 11-point Numerical Rating Scale (NRS).
- Safety Assessments: Safety and tolerability were monitored throughout the study by recording adverse events, clinical laboratory tests, vital signs, and physical examinations.

Below is a workflow diagram for the clinical trial protocol.



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Workflow of the **Axomadol** Phase II CLBP trial.

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